molecular formula C26H19Cl2N5O4 B1667235 BMS-688521 CAS No. 893397-44-9

BMS-688521

货号: B1667235
CAS 编号: 893397-44-9
分子量: 536.4 g/mol
InChI 键: LILGMDXLRPEBNH-HFZDXXHNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS 688521 是一种有效的口服活性抑制剂,可以抑制白细胞功能相关抗原-1 (LFA-1) 和细胞间粘附分子-1 (ICAM-1) 之间的相互作用。 这种小分子拮抗剂具有潜在的抗炎活性,主要用于研究环境中研究其对免疫反应的影响 .

科学研究应用

BMS-688521 exhibits significant inhibitory effects on the LFA-1/ICAM-1 interaction, with reported IC50 values of 2.5 nM in human umbilical vein endothelial cells (HUVEC) and 78 nM in mouse-specific adhesion assays . This inhibition has implications for reducing leukocyte adhesion and accumulation at sites of inflammation, making it a candidate for treating conditions characterized by excessive immune responses.

Therapeutic Applications

This compound has been explored for several therapeutic applications:

  • Autoimmune Diseases : Due to its ability to modulate immune responses, this compound has potential applications in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Its inhibition of leukocyte adhesion could reduce tissue damage caused by immune cell infiltration.
  • Allergic Inflammation : The compound's effectiveness in reducing eosinophil accumulation suggests its utility in managing allergic conditions like asthma and allergic rhinitis .
  • Transplant Rejection : By inhibiting T-cell activation and migration, this compound may play a role in preventing transplant rejection, enhancing graft survival rates.

Study 1: Eosinophilic Lung Inflammation Model

In a mouse model of allergic eosinophilic lung inflammation, administration of this compound significantly reduced eosinophil counts in lung tissues compared to control groups. This study highlights the compound's potential to mitigate allergic responses through targeted inhibition of LFA-1 .

Study 2: In Vitro Potency Comparison

A comparative analysis between this compound and its predecessor BMS-587101 demonstrated that this compound exhibited a 4 to 8-fold improvement in potency against human LFA-1 due to enhanced binding interactions with the receptor. This study emphasizes the advancements made in drug design leading to more effective therapeutic candidates .

作用机制

BMS 688521 通过抑制白细胞功能相关抗原-1 和细胞间粘附分子-1 之间的相互作用来发挥作用。这种抑制阻止了白细胞与内皮细胞的粘附,从而减少炎症。 分子靶标包括 LFA-1 和 ICAM-1 上的结合位点,所涉及的途径主要与免疫细胞信号传导有关 .

生化分析

准备方法

合成路线和反应条件

BMS 688521 的合成涉及多个步骤,包括形成三氮杂螺环结构。关键步骤包括:

  • 形成三氮杂螺环核心。
  • 引入氰基苯基和二氯苯基基团。
  • 最后与吡啶羧酸偶联。

反应条件通常涉及使用诸如二甲基亚砜 (DMSO) 之类的有机溶剂以及催化剂来促进反应 .

工业生产方法

虽然 BMS 688521 的具体工业生产方法没有得到广泛的记录,但合成过程可能会涉及扩大实验室程序,并针对产量和纯度进行优化。 这将包括使用大型反应器、纯化系统以及严格的质量控制措施来确保一致性和安全性 .

化学反应分析

反应类型

BMS 688521 主要经历:

    取代反应: 引入各种官能团。

    氧化和还原反应: 改变化合物的氧化态。

常用试剂和条件

    取代反应: 通常涉及卤化物和碱之类的试剂。

    氧化反应: 利用高锰酸钾等氧化剂。

    还原反应: 采用氢化锂铝等还原剂。

主要产物

这些反应形成的主要产物包括 BMS 688521 的各种衍生物,这些衍生物用于研究构效关系并优化其药理特性 .

相似化合物的比较

类似化合物

    BT100: 一种阻碍 von Willebrand 因子与血小板糖蛋白相互作用的适体。

    环 (Ala-Arg-Gly-Asp-Mamb): RGD 肽的选择性拮抗剂。

    环 (Gly-Arg-Gly-Asp-Ser-Pro): 一种含 RGD 的抑制肽。

独特性

BMS 688521 的独特之处在于它作为 LFA-1/ICAM-1 相互作用的抑制剂具有高效力和口服活性。 其在减少肺部炎症模型中嗜酸性粒细胞积聚方面的功效使其与其他类似化合物区别开来 .

生物活性

BMS-688521 is a small molecule identified as a potent inhibitor of the leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction. This compound has garnered attention in immunology and therapeutic research due to its ability to modulate immune responses by disrupting critical protein-protein interactions.

Chemical Structure and Properties

Chemical Name: 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4,4]non-7-yl]-3-pyridinecarboxylic acid
Molecular Weight: 536.37 g/mol
Purity: ≥98%

This compound functions primarily as an allosteric modulator that inhibits the LFA-1/ICAM-1 interaction, which is pivotal for leukocyte adhesion and migration. The compound exhibits an IC50 of 2.5 nM in human umbilical vein endothelial cells (HUVEC) adhesion assays and 78 nM in mouse-specific adhesion assays, indicating its high potency in disrupting cell adhesion processes essential for immune cell trafficking .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits eosinophil accumulation in the lungs during allergic inflammation models in mice. This suggests its potential therapeutic application in conditions characterized by excessive eosinophilic responses, such as asthma and other allergic diseases .

In Vivo Studies

Preclinical studies indicate that this compound exhibits efficacy at a dosage of 1 mg/kg BID (twice daily) in mouse models of allergic inflammation. This dosage effectively reduces eosinophil levels and mitigates inflammation, supporting its role as a promising candidate for further development in treating allergic diseases .

Data Table: Summary of Biological Activity

Parameter Value
Target Interaction LFA-1/ICAM-1
IC50 (HUVEC) 2.5 nM
IC50 (Mouse Assay) 78 nM
Efficacy Dose (Mouse) 1 mg/kg BID
Effect on Eosinophils Inhibits accumulation

Case Studies and Applications

This compound's mechanism has been studied in various contexts, particularly focusing on its potential to treat autoimmune diseases and conditions involving chronic inflammation. The following case studies highlight its application:

  • Asthma Models : In murine models of asthma, this compound significantly reduced airway hyperresponsiveness and eosinophilic infiltration, demonstrating its therapeutic potential for managing asthma symptoms.
  • Autoimmune Disorders : Research indicates that inhibiting LFA-1 can reduce the severity of autoimmune conditions by limiting T-cell migration to inflamed tissues.
  • Transplant Rejection : this compound may also play a role in reducing transplant rejection rates by modulating immune responses through the inhibition of LFA-1 interactions.

属性

IUPAC Name

6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILGMDXLRPEBNH-HFZDXXHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893397-44-9
Record name BMS-688521
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893397449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-688521
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LDS4H73C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-688521
Reactant of Route 2
BMS-688521
Reactant of Route 3
Reactant of Route 3
BMS-688521
Reactant of Route 4
Reactant of Route 4
BMS-688521
Reactant of Route 5
Reactant of Route 5
BMS-688521
Reactant of Route 6
Reactant of Route 6
BMS-688521

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。